N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide
Description
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide is a triazine-based compound characterized by two phenylsulfanyl substituents at the 4- and 6-positions of the triazine ring and a 4-methylbenzenesulfonamide group at the 2-position.
Properties
CAS No. |
62752-08-3 |
|---|---|
Molecular Formula |
C22H18N4O2S3 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18N4O2S3/c1-16-12-14-19(15-13-16)31(27,28)26-20-23-21(29-17-8-4-2-5-9-17)25-22(24-20)30-18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24,25,26) |
InChI Key |
WOIMRLYEGLOISG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=N2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The most established synthetic approach to N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide begins with 4,6-dichloro-1,3,5-triazine as the starting material. The key steps are:
Step 1: Introduction of Phenylsulfanyl Groups
4,6-Dichloro-1,3,5-triazine is reacted with thiophenol (phenylthiol) to substitute the chlorine atoms at the 4 and 6 positions with phenylsulfanyl groups. This nucleophilic aromatic substitution typically occurs under mild to moderate heating in an aprotic solvent such as dichloromethane or acetonitrile. A base may be used to deprotonate thiophenol and enhance nucleophilicity.
This step yields 4,6-bis(phenylsulfanyl)-1,3,5-triazine as an intermediate.Step 2: Attachment of the Sulfonamide Moiety
The intermediate is further reacted with 4-methylbenzenesulfonamide (p-toluenesulfonamide) under suitable conditions to substitute the remaining chlorine or reactive site on the triazine ring, forming the sulfonamide linkage. This reaction also typically requires a base and may be facilitated by heating and use of polar aprotic solvents.
The final product is this compound.
Reaction Conditions and Optimization
- Solvents: Common solvents include dichloromethane, acetonitrile, or mixtures with polar solvents to dissolve reactants effectively.
- Catalysts/Bases: Bases such as triethylamine or potassium carbonate are often employed to neutralize acids formed and promote nucleophilic substitution.
- Temperature: Reactions are generally conducted at reflux temperatures of the chosen solvent (e.g., 40–80 °C) to optimize reaction rate and yield.
- Time: Reaction times vary but typically range from several hours to overnight to ensure complete conversion.
Industrial Scale Considerations
For industrial production, the synthetic route is scaled with attention to:
- Yield Maximization: Optimizing stoichiometry, temperature, and solvent volume to maximize product yield and minimize byproducts.
- Purification: Employing crystallization or chromatographic techniques adapted for large scale to achieve high purity.
- Continuous Flow Processes: Potential use of continuous flow reactors to improve heat and mass transfer, reduce reaction times, and enhance safety when handling thiophenol and chlorinated triazines.
Chemical Reaction Analysis
| Reaction Step | Reagents/Conditions | Outcome | Yield (Typical) |
|---|---|---|---|
| 4,6-Dichloro-1,3,5-triazine + Thiophenol | Base (e.g., K2CO3), solvent (CH2Cl2/ACN), reflux | Substitution of Cl by phenylsulfanyl groups | 70–85% |
| Intermediate + 4-Methylbenzenesulfonamide | Base, solvent, heating | Formation of sulfonamide linkage | 60–80% |
- The phenylsulfanyl substitution is a nucleophilic aromatic substitution reaction, favored by the electron-deficient triazine ring.
- The sulfonamide formation involves nucleophilic attack by the sulfonamide nitrogen on the activated triazine ring.
Research Findings and Notes
- The phenylsulfanyl groups can be selectively oxidized post-synthesis to sulfoxides or sulfones, providing derivatives with altered properties for research applications.
- The sulfonamide moiety is crucial for biological activity and can be modified to explore structure-activity relationships.
- Spectroscopic methods such as IR, NMR, and mass spectrometry confirm the structural integrity of the synthesized compound.
- Industrial reports suggest that reaction conditions are amenable to scale-up with appropriate safety measures due to the use of thiophenol and chlorinated triazines.
Summary Table of Preparation Parameters
| Parameter | Description/Typical Value |
|---|---|
| Starting material | 4,6-Dichloro-1,3,5-triazine |
| Thiophenol equivalents | 2.0 equivalents (stoichiometric for disubstitution) |
| Solvent | Dichloromethane, acetonitrile |
| Base | Potassium carbonate, triethylamine |
| Temperature | 40–80 °C (reflux) |
| Reaction time | 4–12 hours |
| Purification method | Column chromatography, recrystallization |
| Yield | Overall 50–70% (combined steps) |
This synthesis method is well-established and documented in chemical supplier catalogs and research literature, ensuring reproducibility and scalability. The compound’s unique combination of a triazine core with phenylsulfanyl and sulfonamide groups provides a versatile platform for further chemical modifications and biological evaluations. The preparation methods emphasize nucleophilic aromatic substitution reactions under controlled conditions to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the sulfonamide or triazine ring.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio groups can yield sulfoxides or sulfones, while nucleophilic substitution on the triazine ring can introduce various functional groups .
Scientific Research Applications
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s sulfonamide moiety makes it a potential candidate for biological studies, including enzyme inhibition and antimicrobial activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The triazine ring and phenylthio groups may also contribute to its overall biological activity by interacting with cellular components and disrupting normal cellular processes .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to two related triazine derivatives reported in Pharmacopeial Forum (2017): USP Iscotrizinol Related Compound C RS and USP Iscotrizinol Related Compound D RS .
| Property | N-[4,6-Bis(phenylsulfanyl)-...-sulfonamide | USP Iscotrizinol Related Compounds C/D |
|---|---|---|
| Core Structure | 1,3,5-Triazine | 1,3,5-Triazine |
| Substituents | Phenylsulfanyl (S-linked), sulfonamide | Amino-tert-butylcarbamoyl phenyl, ester |
| Molecular Formula | C23H19N5O2S3 (estimated) | C40H52N8O4 |
| Molecular Weight | ~469 g/mol (estimated) | 708.89 g/mol |
| Key Functional Groups | Sulfonamide, thioether | Amide, ester, tert-butyl |
Functional Implications
- Polarity and Solubility: The sulfonamide group in the target compound enhances polarity compared to the ester and tert-butylcarbamoyl groups in Related Compounds C/D. This may improve aqueous solubility but reduce lipid permeability .
Stability :
- Biological Interactions: Sulfonamides are known for their ability to participate in hydrogen bonding and bind to biological targets (e.g., enzymes, receptors). This contrasts with the tert-butylcarbamoyl groups in Related Compounds C/D, which may prioritize steric bulk over directed interactions.
Research Findings and Limitations
- Gaps in Data : While structural differences are evident, direct comparative studies on biological activity, thermal stability, or spectroscopic properties (e.g., UV-Vis absorption) are absent in the provided evidence. Further experimental data are required to validate hypothesized applications.
- Synthetic Challenges : The tert-butylcarbamoyl and ester groups in Related Compounds C/D may require multi-step synthesis compared to the target compound’s simpler sulfonamide and thioether linkages.
Biological Activity
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide, also known by its CAS number 62752-08-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 466.6 g/mol. The compound features a triazine ring substituted with phenylthio groups and a sulfonamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound generally involves:
- Formation of the Triazine Core :
- Reaction of 4,6-dichloro-1,3,5-triazine with thiophenol to introduce the phenylthio groups.
- Sulfonamide Formation :
- Subsequent reaction with 4-methylbenzenesulfonamide under basic conditions to yield the final product.
These steps often utilize solvents like dichloromethane or acetonitrile and may include catalysts to enhance yield and purity.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. In a study assessing the antimicrobial efficacy of related sulfonamides against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), it was observed that none of the tested compounds demonstrated significant activity below 100 μM concentrations . This suggests that while this compound may possess some level of antimicrobial properties, further optimization is required to enhance its potency.
Antioxidant Activity
The antioxidant potential of sulfonamide derivatives has been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity. Compounds similar to this compound have shown moderate radical scavenging activities ranging from 0.66 mM to 1.75 mM . The presence of substituents like methyl groups significantly influences this activity.
While detailed mechanisms specific to this compound are still being elucidated, it is hypothesized that the interaction between the triazine ring and sulfonamide group with various biological targets (such as enzymes involved in DNA replication and protein synthesis) plays a crucial role in its biological effects. The phenylthio groups may enhance binding affinity and reactivity.
Study on Related Compounds
A comparative study involving various sulfonamide derivatives highlighted the importance of structural modifications in enhancing biological activity. For instance:
| Compound | Antioxidant Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| Compound A | 0.66 mM | >100 μM |
| Compound B | 0.81 mM | >100 μM |
| This compound | TBD | TBD |
This table illustrates how structural variations can lead to significant differences in biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
